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Cat. No.: B1337921

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-
formylbenzoate (C₁₀H₁₀O₃), a key intermediate in pharmaceutical and chemical synthesis.

Aimed at researchers, scientists, and professionals in drug development, this document delves

into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of

the compound. The guide offers an in-depth interpretation of the spectra, elucidating the

structural features of the molecule. Furthermore, it outlines generalized protocols for data

acquisition and discusses the significance of the observed spectral characteristics, thereby

serving as a vital resource for the characterization and utilization of this compound.

Introduction
Ethyl 3-formylbenzoate is a bifunctional organic compound containing both an ester and an

aldehyde functional group. This unique structural arrangement makes it a versatile building

block in the synthesis of more complex molecules, including active pharmaceutical ingredients

(APIs). Accurate and thorough characterization of this intermediate is paramount to ensure the

identity, purity, and quality of the final products. Spectroscopic techniques such as NMR, IR,
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and MS are indispensable tools for this purpose, providing detailed information about the

molecular structure and connectivity.

This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data for ethyl
3-formylbenzoate. The interpretation of each spectrum is discussed in the context of the

compound's molecular structure, providing a holistic understanding of its spectroscopic

signature.

Molecular Structure
IUPAC Name: ethyl 3-formylbenzoate[1] CAS Number: 33745-47-0[1] Molecular Formula:

C₁₀H₁₀O₃[1] Molecular Weight: 178.18 g/mol [1]

Below is a 2D representation of the molecular structure of ethyl 3-formylbenzoate.

Caption: 2D Structure of Ethyl 3-formylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical

environment of the nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl 3-formylbenzoate is characterized by signals corresponding to

the aromatic protons and the protons of the ethyl group.

Table 1: ¹H NMR Peak Assignments for Ethyl 3-formylbenzoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.1 s 1H Aldehyde (-CHO)

8.4 s 1H Aromatic (H-2)

8.2 d 1H Aromatic (H-4)

8.0 d 1H Aromatic (H-6)

7.6 t 1H Aromatic (H-5)

4.4 q 2H
Methylene (-

OCH₂CH₃)

1.4 t 3H Methyl (-OCH₂CH₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

Interpretation:

Aldehyde Proton (10.1 ppm): The downfield singlet at approximately 10.1 ppm is

characteristic of an aldehyde proton. Its deshielded nature is due to the electron-withdrawing

effect of the carbonyl group and its position in the anisotropic field of the benzene ring.

Aromatic Protons (7.6 - 8.4 ppm): The four protons on the benzene ring appear in the

aromatic region. The substitution pattern (1,3-disubstituted) leads to a complex splitting

pattern. The proton at position 2 (between the two substituents) is the most deshielded and

appears as a singlet. The protons at positions 4 and 6 are doublets, and the proton at

position 5 is a triplet due to coupling with its neighbors.

Ethyl Group Protons (1.4 and 4.4 ppm): The ethyl ester group gives rise to a quartet at

around 4.4 ppm, corresponding to the methylene protons (-OCH₂-), which are coupled to the

three methyl protons. The methyl protons (-CH₃) appear as a triplet at approximately 1.4

ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Table 2: ¹³C NMR Peak Assignments for Ethyl 3-formylbenzoate

Chemical Shift (δ) ppm Assignment

191.8 Aldehyde Carbonyl (C=O)

165.5 Ester Carbonyl (C=O)

137.2 Aromatic (C-3)

134.8 Aromatic (C-1)

133.5 Aromatic (C-5)

130.3 Aromatic (C-6)

129.5 Aromatic (C-4)

129.1 Aromatic (C-2)

61.5 Methylene (-OCH₂)

14.3 Methyl (-CH₃)

Note: These are typical chemical shift values and may vary slightly.

Interpretation:

Carbonyl Carbons (191.8 and 165.5 ppm): Two distinct signals are observed in the downfield

region, corresponding to the two carbonyl carbons. The aldehyde carbonyl carbon is

significantly more deshielded (around 191.8 ppm) than the ester carbonyl carbon (around

165.5 ppm).

Aromatic Carbons (129.1 - 137.2 ppm): The six aromatic carbons give rise to six distinct

signals, confirming the disubstituted nature of the benzene ring. The carbons directly

attached to the electron-withdrawing substituents (C-1 and C-3) are the most deshielded.
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Ethyl Group Carbons (61.5 and 14.3 ppm): The methylene carbon of the ethyl group appears

at approximately 61.5 ppm, while the methyl carbon is observed at around 14.3 ppm.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of ethyl 3-formylbenzoate in about

0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct

the spectra, and perform baseline correction. Integrate the ¹H NMR signals and pick the

peaks for both ¹H and ¹³C spectra.

Caption: Generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Absorption Bands for Ethyl 3-formylbenzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2980, ~2870 Medium Aliphatic C-H stretch

~2820, ~2720 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1720 Strong Ester C=O stretch

~1700 Strong Aldehyde C=O stretch

~1600, ~1480 Medium Aromatic C=C stretch

~1280, ~1100 Strong Ester C-O stretch

Interpretation:

C-H Stretching: The spectrum shows characteristic C-H stretching vibrations for aromatic

(~3050 cm⁻¹) and aliphatic (~2980, ~2870 cm⁻¹) protons. The weak bands around 2820 and

2720 cm⁻¹ are indicative of the aldehyde C-H stretch, often appearing as a Fermi doublet.

Carbonyl Stretching: Two strong absorption bands are observed in the carbonyl region. The

band at approximately 1720 cm⁻¹ is assigned to the ester carbonyl group, while the band

around 1700 cm⁻¹ corresponds to the aldehyde carbonyl. The conjugation with the aromatic

ring slightly lowers their frequencies compared to their non-conjugated counterparts.[2]

Aromatic C=C Stretching: The absorptions around 1600 and 1480 cm⁻¹ are due to the

carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretching: The strong bands in the fingerprint region, around 1280 and 1100 cm⁻¹, are

characteristic of the C-O stretching vibrations of the ester group.[2]

Experimental Protocol: IR Data Acquisition (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum.
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Sample Application: Place a small amount of liquid ethyl 3-formylbenzoate directly onto the

ATR crystal.

Data Collection: Lower the ATR anvil to ensure good contact between the sample and the

crystal. Acquire the sample spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Table 4: Key Mass Spectrometry Fragments for Ethyl 3-formylbenzoate

m/z Relative Intensity Proposed Fragment

178 Moderate [M]⁺ (Molecular Ion)

150 High [M - C₂H₄]⁺

149 High [M - C₂H₅]⁺

133 Moderate [M - OC₂H₅]⁺

121 Moderate [C₇H₅O₂]⁺

105 Low [C₇H₅O]⁺

77 Low [C₆H₅]⁺

Interpretation:

Molecular Ion Peak ([M]⁺): The molecular ion peak is observed at an m/z of 178, which

corresponds to the molecular weight of ethyl 3-formylbenzoate.
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Major Fragmentation Pathways:

Loss of Ethylene (m/z 150): A prominent peak at m/z 150 results from a McLafferty-type

rearrangement involving the loss of an ethylene molecule (C₂H₄) from the ethyl ester

group.

Loss of Ethyl Radical (m/z 149): The peak at m/z 149 is due to the loss of an ethyl radical

(•C₂H₅).

Loss of Ethoxy Radical (m/z 133): The fragment at m/z 133 corresponds to the loss of an

ethoxy radical (•OC₂H₅), forming a benzoyl cation.

Further Fragmentation: The subsequent loss of CO from the fragment at m/z 149 can lead

to the ion at m/z 121. The fragment at m/z 105 can be formed by the loss of CO from the

benzoyl cation (m/z 133). The peak at m/z 77 is characteristic of a phenyl cation.

[M]⁺˙
m/z = 178

[M - C₂H₄]⁺˙
m/z = 150

- C₂H₄

[M - C₂H₅]⁺
m/z = 149

- •C₂H₅

[M - OC₂H₅]⁺
m/z = 133

- •OC₂H₅

[C₇H₅O₂]⁺
m/z = 121

- CO

[C₇H₅O]⁺
m/z = 105

- CO [C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for ethyl 3-formylbenzoate.

Experimental Protocol: GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of ethyl 3-formylbenzoate in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

GC Method:

Injector: Set the injector temperature to 250 °C.
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Column: Use a suitable capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Use helium at a constant flow rate.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: Set to 230 °C.

Quadrupole Temperature: Set to 150 °C.

Data Analysis: Identify the peak corresponding to ethyl 3-formylbenzoate in the total ion

chromatogram (TIC) and analyze the corresponding mass spectrum.

Safety and Handling
Ethyl 3-formylbenzoate should be handled with appropriate safety precautions in a well-

ventilated area, preferably in a fume hood. It may cause skin and serious eye irritation, and

may also cause respiratory irritation. Personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information,

consult the Safety Data Sheet (SDS).

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous

characterization of ethyl 3-formylbenzoate. The ¹H and ¹³C NMR spectra confirm the carbon-

hydrogen framework, while the IR spectrum identifies the key functional groups. Mass

spectrometry provides the molecular weight and valuable information about the fragmentation

patterns. This collection of data serves as a reliable reference for scientists and researchers

working with this compound, ensuring its correct identification and use in synthetic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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